molecular formula C16H12BrNO B13812495 N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine

N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine

Cat. No.: B13812495
M. Wt: 314.18 g/mol
InChI Key: MNNDVSWQIULTHP-UHFFFAOYSA-N
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Description

N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine is an organic compound with the molecular formula C16H12BrNO and a molecular weight of 314.18 g/mol . This compound is known for its unique structure, which includes a brominated phenanthrene moiety and a hydroxylamine functional group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine typically involves the reaction of 9-bromophenanthrene with ethanone oxime. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction . The reaction can be represented as follows:

[ \text{9-Bromophenanthrene} + \text{Ethanone oxime} \rightarrow \text{this compound} ]

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenanthrene derivatives.

Scientific Research Applications

N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the formation of reactive intermediates that can modify biological macromolecules. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    9-Bromophenanthrene: A precursor in the synthesis of N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine.

    9-Bromoanthracene: Another brominated aromatic compound with similar reactivity.

    9-Phenanthrylmagnesium bromide: A Grignard reagent used in organic synthesis.

Uniqueness

This compound is unique due to its combination of a brominated phenanthrene moiety and a hydroxylamine functional group. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C16H12BrNO/c1-10(18-19)11-6-7-12-9-16(17)14-5-3-2-4-13(14)15(12)8-11/h2-9,19H,1H3

InChI Key

MNNDVSWQIULTHP-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Br

Origin of Product

United States

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